molecular formula C15H18Cl2N6OS B11097870 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B11097870
M. Wt: 401.3 g/mol
InChI Key: JYBYEDRBESXJPL-UHFFFAOYSA-N
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Description

2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino groups and a dichlorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group. The final step involves the acylation of the sulfanyl intermediate with 2,3-dichlorophenyl acetic acid to form the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the acetamide moiety.

    Substitution: The ethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antiviral activity may involve inhibition of viral replication by interfering with viral enzymes or proteins. Its potential antitumor effects may be related to the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H18Cl2N6OS

Molecular Weight

401.3 g/mol

IUPAC Name

2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C15H18Cl2N6OS/c1-3-18-13-21-14(19-4-2)23-15(22-13)25-8-11(24)20-10-7-5-6-9(16)12(10)17/h5-7H,3-4,8H2,1-2H3,(H,20,24)(H2,18,19,21,22,23)

InChI Key

JYBYEDRBESXJPL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)NCC

Origin of Product

United States

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